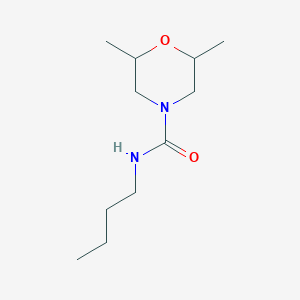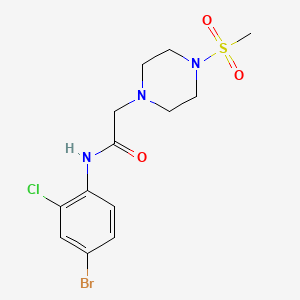
N-(4-BROMO-2-CHLOROPHENYL)-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE
Overview
Description
N-(4-BROMO-2-CHLOROPHENYL)-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine and chlorine-substituted phenyl ring, a methanesulfonyl group attached to a piperazine ring, and an acetamide functional group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BROMO-2-CHLOROPHENYL)-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes:
Piperazine Derivatization: The attachment of the methanesulfonyl group to the piperazine ring via nucleophilic substitution.
Amide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine or chlorine substituents, potentially leading to dehalogenation.
Substitution: The phenyl ring can participate in various substitution reactions, including nucleophilic aromatic substitution, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Dehalogenated Derivatives: From reduction reactions.
Substituted Phenyl Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Pharmacology: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Biochemistry: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry:
Chemical Manufacturing: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-CHLOROPHENYL)-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. For example, in pharmacological studies, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- N-(4-BROMO-2-CHLOROPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE
- N-(4-BROMO-2-CHLOROPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDE
- N-(4-BROMO-2-CHLOROPHENYL)-2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDE
Comparison:
- Structural Differences: The primary difference lies in the substituents on the piperazine ring. While the methanesulfonyl group in N-(4-BROMO-2-CHLOROPHENYL)-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE provides unique electronic and steric properties, the methyl, ethyl, and propyl groups in similar compounds alter their reactivity and interaction with molecular targets.
- Reactivity: The presence of the methanesulfonyl group can enhance the compound’s ability to participate in specific chemical reactions, such as nucleophilic substitution, compared to its analogs.
- Biological Activity: The methanesulfonyl group may also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability, making it more or less effective in biological systems compared to its analogs.
Properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClN3O3S/c1-22(20,21)18-6-4-17(5-7-18)9-13(19)16-12-3-2-10(14)8-11(12)15/h2-3,8H,4-7,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCIIVCZQCMLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


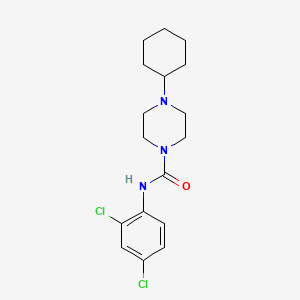
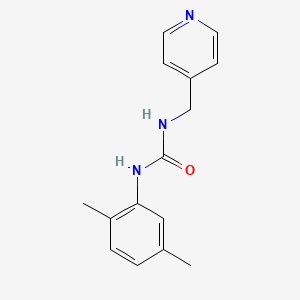
![N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4421778.png)
![3-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B4421789.png)
![2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B4421790.png)
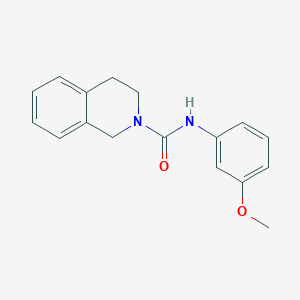
![[3-Hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B4421804.png)
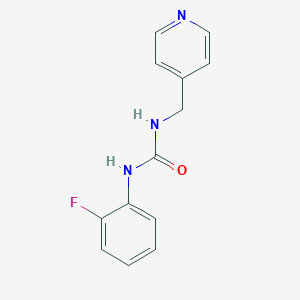
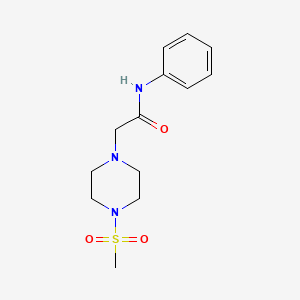
![N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4421821.png)
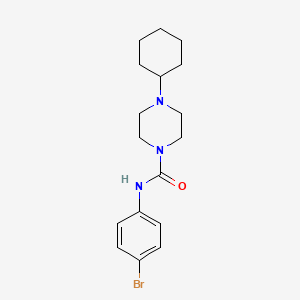
![2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZAMIDE](/img/structure/B4421835.png)
![4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4421855.png)
